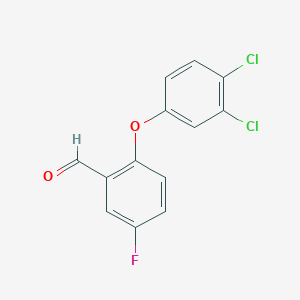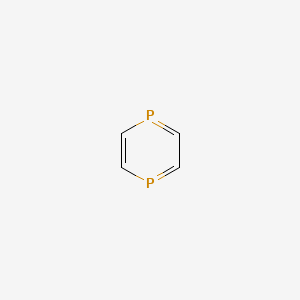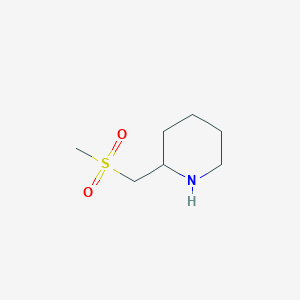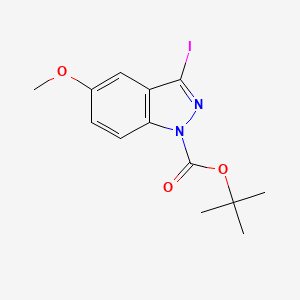![molecular formula C13H7NO B3257508 Dibenzo[b,d]furan-3-carbonitrile CAS No. 29021-90-7](/img/structure/B3257508.png)
Dibenzo[b,d]furan-3-carbonitrile
Overview
Description
Dibenzo[b,d]furan-3-carbonitrile is a chemical compound with the molecular formula C13H7NO . It is used in research and development and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
Dibenzo[b,d]furan-3-carbonitrile is a heterocyclic organic compound. It is an aromatic compound that has two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .Chemical Reactions Analysis
Dibenzo[b,d]furan-3-carbonitrile is expected to exhibit similar chemical reactions to its related compounds. For instance, Dibenzofuran undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .Scientific Research Applications
Antimycobacterial Applications
Dibenzo[b,d]furan-3-carbonitrile derivatives have shown promising applications in antimycobacterial therapy. For instance, dibenzo[b,d]furan-1,2,3-triazole conjugates, synthesized through a novel design, have been identified as potent inhibitors of Mycobacterium tuberculosis, with some compounds demonstrating significant antitubercular activity (Yempala et al., 2014). Additionally, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan have also been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting potent antimycobacterial properties (Kantevari et al., 2011).
Applications in Organic Electronics
Dibenzo[b,d]furan-3-carbonitrile derivatives have been explored for their applications in organic thin film transistors (OTFTs) and organic light-emitting diodes (OLEDs). A novel anthracene derivative incorporating dibenzo[b,d]furan units was synthesized for OTFT devices, demonstrating excellent carrier transport ability, thermal stability, and fluorescence (Zhao et al., 2017). Furthermore, dibenzo[b,d]furan-based materials have been used in the development of blue phosphorescent OLEDs, offering high performance with improved stability and efficiency (Hong et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
dibenzofuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWKBKHHKGFTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,d]furan-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



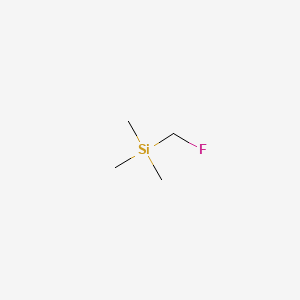
![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)
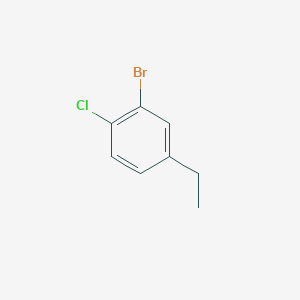
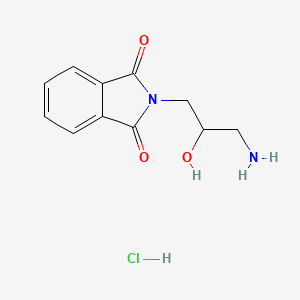
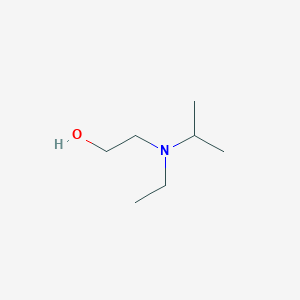
![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)

